5-nitro-2,3-dihydro-1H-inden-2-amine hydrochloride

Physicochemical Properties Solubility Enhancement Sample Preparation

Researchers requiring a conformationally restricted 2-aminoindane scaffold with an electron-withdrawing 5-nitro substituent often face limited availability of well-characterized material. 5-Nitro-2,3-dihydro-1H-inden-2-amine hydrochloride (CAS 73536-87-5) addresses this gap as a versatile pharmaceutical intermediate and SAR comparator molecule. - Enables direct interrogation of electronic effects at the 5-position on monoamine transporter (DAT, NET, SERT) affinity and selectivity, distinct from electron-donating or unsubstituted analogs. - The 5-nitro group serves as a synthetic handle for further derivatization via reduction or nucleophilic aromatic substitution. - Supplied as the hydrochloride salt for enhanced aqueous solubility in biochemical and pharmacological assay formats.

Molecular Formula C9H11ClN2O2
Molecular Weight 214.65 g/mol
CAS No. 73536-87-5
Cat. No. B1290120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-nitro-2,3-dihydro-1H-inden-2-amine hydrochloride
CAS73536-87-5
Molecular FormulaC9H11ClN2O2
Molecular Weight214.65 g/mol
Structural Identifiers
SMILESC1C(CC2=C1C=CC(=C2)[N+](=O)[O-])N.Cl
InChIInChI=1S/C9H10N2O2.ClH/c10-8-3-6-1-2-9(11(12)13)5-7(6)4-8;/h1-2,5,8H,3-4,10H2;1H
InChIKeyFFGLVSGGGJOMQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Nitro-2-aminoindane HCl: Identity & Properties


5-nitro-2,3-dihydro-1H-inden-2-amine hydrochloride (CAS 73536-87-5) is a substituted 2-aminoindane derivative characterized by a nitro group at the 5-position of the indane ring system. Its hydrochloride salt form is reported to enhance aqueous solubility, making it suitable for various biochemical and pharmacological assays [1]. The compound has a molecular formula of C9H11ClN2O2 and a molecular weight of 214.65 g/mol . Key physicochemical properties include a calculated LogP of 1.43, a polar surface area of 69 Ų, and the presence of one hydrogen bond donor and three hydrogen bond acceptors [2].

Aqueous-compatible HCl salt for biochemical assay preparation
5-Nitro group provides distinct electronic/steric profile for SAR exploration
Synthetic intermediate for CNS research probes and transporter studies

Not Interchangeable with Other 2-Aminoindanes


The 2-aminoindane scaffold is a privileged structure in medicinal chemistry, with various ring substitutions conferring profoundly different pharmacological profiles. Studies have established that ring-substituted derivatives like 5-MeO-AI, MMAI, and MDAI interact with monoamine transporters (DAT, NET, SERT) in distinct and often highly selective ways [1]. While specific primary literature for 5-nitro-2,3-dihydro-1H-inden-2-amine hydrochloride is limited, its unique nitro substitution is expected to impart electronic and steric properties distinct from halogenated (e.g., 5-IAI) or methylenedioxy (e.g., MDAI) analogs, as noted in general discussions of aminoindane structure-activity relationships [2]. Therefore, assuming functional equivalence or simple interchangeability with other 2-aminoindanes is not scientifically valid without direct experimental verification.

Substituent effect
Nitro (electron‑withdrawing)
Methoxy, halogen, or methylenedioxy groups
Transporter interaction
Profile may differ from well‑characterized analogs
DAT/NET/SERT selectivity defined for other 2‑aminoindanes
Salt form
HCl salt – reported aqueous solubility advantage
Free base or alternative salts may alter handling

5-Nitro-2-aminoindane HCl: Differentiation Evidence


Solubility: HCl Salt vs Free Base

5-nitro-2,3-dihydro-1H-inden-2-amine hydrochloride is specifically offered as a hydrochloride salt to improve aqueous solubility compared to its free base form, 5-nitro-2,3-dihydro-1H-inden-2-amine (CAS 212845-77-7). The free base is reported with a water solubility of approximately 1e+006 mg/L at 25°C , while the hydrochloride salt form is stated to further 'enhance solubility and stability, facilitating handling and storage' [1]. No direct quantitative solubility comparison in g/L or mg/mL for the hydrochloride salt could be located in primary literature. This remains a class-level inference based on salt form selection.

Solubility: HCl salt vs free base
Class-level
HCl salt: reported enhanced solubility (qualitative) vs Free base: predicted ~1e+006 mg/L
May support aqueous assay preparation context
Quantitative salt solubility data not located; verify experimentally
Physicochemical Properties Solubility Enhancement Sample Preparation

5-Nitro-2-aminoindane HCl: Applications


Key Intermediate for CNS-Active Compounds

This compound is primarily employed as a synthetic intermediate in medicinal chemistry for the development of novel central nervous system (CNS) active agents [1]. Its 2-aminoindane core provides a conformationally restricted scaffold that is a known pharmacophore for dopaminergic and serotonergic ligands, while the 5-nitro group serves as a versatile handle for further derivatization through reduction or substitution [2].

Monoamine Transporter SAR Studies

Given the established importance of 2-aminoindane derivatives as modulators of DAT, NET, and SERT [3], the 5-nitro substituted analog can serve as a critical comparator molecule in SAR studies. Investigating its pharmacological profile, while potentially limited, would help elucidate the impact of electron-withdrawing 5-substituents on transporter affinity and selectivity relative to electron-donating (e.g., 5-MeO) or unsubstituted analogs (2-AI).

Pharmaceutical Development & Biochemical Research

Vendor documentation indicates its use as a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of anti-inflammatory and analgesic drugs . It is also used in studies investigating the mechanisms of action of certain enzymes and receptors . Due to the limited peer-reviewed evidence, this application is noted as supporting information for procurement context.

Application
Selection Property
Validation Focus
CNS research probe synthesis
5-Nitro derivatization handle
Reduction / substitution chemistry
Monoamine transporter SAR
Electron‑withdrawing substituent effect
Transporter selectivity profiling
Biochemical research intermediate
HCl salt aqueous compatibility
Assay buffer solubility verification

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